molecular formula C29H23N5O5S2 B11623149 N-((5Z)-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide

N-((5Z)-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide

Cat. No.: B11623149
M. Wt: 585.7 g/mol
InChI Key: SRELMPAYDIMAPZ-XYGWBWBKSA-N
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Description

  • N-((5Z)-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide is a complex organic compound with a lengthy name. Let’s break it down:
    • The core structure consists of a benzene ring (4-methylbenzamide).
    • Attached to this core are functional groups, including a thiazolidine ring, a pyrazole ring, and a nitrophenyl group.
    • The compound also contains an ethoxy group.
  • This compound may have applications in various fields due to its unique structure.
  • Preparation Methods

    • The synthetic routes for N-((5Z)-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide can be complex. Researchers often use multistep reactions to assemble the different components.
    • Industrial production methods may involve large-scale synthesis using optimized conditions to maximize yield and minimize impurities.
  • Chemical Reactions Analysis

    • This compound likely undergoes various reactions, including:

        Oxidation: The nitrophenyl group can be reduced to an amino group.

        Substitution: The ethoxy group may be replaced by other functional groups.

        Condensation: Formation of the thiazolidine and pyrazole rings.

    • Common reagents include reducing agents, nucleophiles, and acid catalysts.
    • Major products depend on reaction conditions and regioselectivity.
  • Scientific Research Applications

      Medicine: Investigate its potential as a drug candidate (e.g., anti-inflammatory, antimicrobial, or anticancer properties).

      Chemistry: Explore its reactivity and use it as a building block for other compounds.

      Biology: Study its effects on cellular processes or biological pathways.

      Industry: Assess its use in materials science or as a precursor for other chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors, or proteins).
    • It may modulate signaling pathways or affect cellular processes.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have a direct list of similar compounds at the moment. you can compare this compound with related structures based on functional groups and core motifs.

    Properties

    Molecular Formula

    C29H23N5O5S2

    Molecular Weight

    585.7 g/mol

    IUPAC Name

    N-[(5Z)-5-[[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide

    InChI

    InChI=1S/C29H23N5O5S2/c1-3-39-24-14-13-20(15-23(24)34(37)38)26-21(17-32(30-26)22-7-5-4-6-8-22)16-25-28(36)33(29(40)41-25)31-27(35)19-11-9-18(2)10-12-19/h4-17H,3H2,1-2H3,(H,31,35)/b25-16-

    InChI Key

    SRELMPAYDIMAPZ-XYGWBWBKSA-N

    Isomeric SMILES

    CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)C5=CC=CC=C5)[N+](=O)[O-]

    Canonical SMILES

    CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)C5=CC=CC=C5)[N+](=O)[O-]

    Origin of Product

    United States

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